molecular formula C4H11N3OS B1271194 N-(2-Methoxyethyl)hydrazinecarbothioamide CAS No. 6926-54-1

N-(2-Methoxyethyl)hydrazinecarbothioamide

Cat. No. B1271194
CAS RN: 6926-54-1
M. Wt: 149.22 g/mol
InChI Key: CFDHTKSXLMMHIO-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)hydrazinecarbothioamide (MECTH) is an organic compound belonging to the family of hydrazinecarbothioamides. It is a colorless, volatile liquid with a sweet, pungent odor. The compound is mainly used as a reagent in organic synthesis and in the production of pharmaceuticals, dyes, and other chemicals. It is also used as an intermediate in the synthesis of drugs and other compounds.

Scientific Research Applications

Anticancer Properties

N-(2-Methoxyethyl)hydrazinecarbothioamide and its derivatives have been explored for their potential in cancer treatment. Studies have shown that certain derivatives exhibit significant activity against breast cancer cells, particularly those overexpressing the HER-2 protein, like the SKBr-3 cell line. For instance, a study by Bhat et al. (2015) found that compounds synthesized from this chemical class had better activity compared to the standard drug 5-fluorouracil in targeting HER-2 overexpressed breast cancer cells (Bhat et al., 2015).

DNA Binding and Antitumor Properties

Research by Hussein et al. (2015) has shown that dioxomolybdenum(VI) complexes created using derivatives of N-(2-Methoxyethyl)hydrazinecarbothioamide can bind with calf thymus DNA and exhibit pronounced antitumor activity against the HCT 116 human colorectal cell line. These findings suggest potential uses in chemotherapy (Hussein et al., 2015).

Neurological Applications

Compounds derived from N-(2-Methoxyethyl)hydrazinecarbothioamide have been evaluated for their role in neurological disorders. Tripathi and Kumar (2013) conducted studies showing that certain derivatives can augment GABAergic neurotransmission, suggesting potential use as anticonvulsants (Tripathi & Kumar, 2013).

Corrosion Inhibition

The derivatives of N-(2-Methoxyethyl)hydrazinecarbothioamide have also been found useful in corrosion inhibition. A study by Prakashaiah et al. (2018) demonstrated the efficacy of thiosemicarbazone derivatives in protecting aluminum alloys in saline environments, indicating potential applications in materials science (Prakashaiah et al., 2018).

Fluorescent Probes and Sensors

The chemical's derivatives have been investigated as fluorescent sensors for various applications. For instance, Marenco et al. (2012) studied the use of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a ratiometric fluorescent probe for detecting iron in aqueous solutions (Marenco et al., 2012).

Antimicrobial Applications

Various substituted derivatives have shown promising results as antimicrobial agents. Kaur et al. (2011) synthesized oxadiazole derivatives from hydrazinecarbothioamides that exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Kaur et al., 2011).

properties

IUPAC Name

1-amino-3-(2-methoxyethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3OS/c1-8-3-2-6-4(9)7-5/h2-3,5H2,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHTKSXLMMHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365255
Record name N-(2-Methoxyethyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)hydrazinecarbothioamide

CAS RN

6926-54-1
Record name N-(2-Methoxyethyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ИМ Сенан, АФ Аббуд - … теории и практики. Серия: Естественные и …, 2014 - elibrary.ru
Взаимодействие адамантилгидразида с алкилизотиоцианатами приводит к образованию адамантилтиосемикарбазидов, а их внутримолекулярная циклизация приводит к …
Number of citations: 0 elibrary.ru

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